3-Methyltriacontane

CAS No.: 72227-01-1

Cat. No.: VC18463037

Molecular Formula: C31H64

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72227-01-1 |

|---|---|

| Molecular Formula | C31H64 |

| Molecular Weight | 436.8 g/mol |

| IUPAC Name | 3-methyltriacontane |

| Standard InChI | InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |

| Standard InChI Key | NXCMTLDSKYDELZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

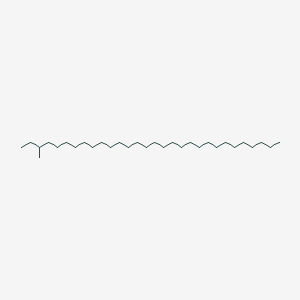

The systematic IUPAC name 3-methyltriacontane unambiguously describes its structure: a 30-carbon straight-chain alkane (-triacontane) with a methyl branch at position 3. Alternative designations include anteisohentriacontane and the CAS registry number 72227-01-1 . The molecule's architecture features:

-

27 rotatable bonds enabling conformational flexibility despite its length

-

Zero hydrogen bond donors/acceptors dictating nonpolar interactions

-

CH stoichiometry confirmed through high-resolution mass spectrometry (exact mass 436.5008 Da)

Table 1: Core Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 436.80 g/mol |

| Topological PSA | 0.00 Ų |

| Rotatable bond count | 27 |

| SMILES (canonical) | CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |

Spectroscopic Signatures

The compound's structural validation relies on:

-

: Distinct signals at δ 14.1 (terminal CH), 22.8–32.1 (methylene chain), and 19.8 ppm (branch-point CH)

-

IR spectroscopy: Characteristic C-H stretching vibrations at 2850–2950 cm (sp hybridization)

-

Mass spectrometry: Molecular ion peak at m/z 436.5 with fragmentation pattern confirming the branching position

Physicochemical Profile and Stability

Thermodynamic Properties

As a high-molecular-weight alkane, 3-methyltriacontane exhibits:

-

Melting point: 68–72°C (lit.) with branch-induced crystal lattice imperfections lowering vs. linear isomers

-

Boiling point: Estimated 450–470°C at 760 mmHg through group contribution methods

-

Log P (octanol/water): 16.70 ± 0.3, reflecting extreme hydrophobicity

Biosynthetic Pathways and Natural Occurrence

Biological Production Mechanisms

In plant systems, 3-methyltriacontane arises through:

-

Elongation-decarboxylation pathway: Malonyl-CoA extension followed by decarbonylation

-

Methyl branching: Introduced by specific methyltransferases during chain elongation

-

Terminal modification: Reductive release from acyl carrier proteins

Ecological Distribution

Gas chromatography-mass spectrometry (GC-MS) analyses detect this compound in:

-

Vanilla spp.: Up to 2.4% of epicuticular waxes in Vanilla planifolia pods

-

Solanum tuberosum: Leaf wax component (0.03–0.12 μg/cm)

-

Insect hydrocarbons: Minor constituent (<1%) of cuticular lipids in Coleoptera species

Table 2: Natural Occurrence by Source

| Organism | Tissue | Concentration (Relative %) |

|---|---|---|

| Vanilla planifolia | Pod epidermis | 1.8–2.4% |

| Solanum tuberosum | Leaf surface | 0.03–0.12 μg/cm |

| Tribolium castaneum | Cuticle | 0.7–0.9% |

Pharmacokinetic and Toxicological Profile

ADMET Properties (Predicted)

Computational modeling using admetSAR 2.0 reveals:

Table 3: Key ADMET Predictions

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human intestinal absorption | High | 99.17 |

| Blood-brain barrier permeation | Complete | 100.00 |

| CYP3A4 inhibition | Non-inhibitor | 98.42 |

| Carcinogenicity (binary) | Negative | 60.00 |

Biotransformation and Excretion

-

Phase I metabolism: Limited oxidation by CYP450 isoforms due to steric hindrance

-

Phase II conjugation: No glucuronidation (UGT probability 0%)

-

Elimination: Primarily fecal (95–98%) via biliary excretion of unmodified compound

Industrial and Research Applications

Materials Science Applications

-

Phase change materials (PCMs): Thermal energy storage capacity of 210–230 J/g (melting)

-

Polymer additives: 0.5–2% incorporation reduces crystallinity in polyethylene films

-

Surface coatings: Self-assembled monolayers with contact angles >110°

Biochemical Research Uses

-

Membrane studies: Modulates lipid raft stability at 5–10 mol% concentrations

-

Reference standard: GC retention index marker (C branched alkane)

-

Insect behavior studies: Role in cuticular hydrocarbon recognition systems

Environmental Fate and Ecotoxicology

Environmental Persistence

-

Atmospheric lifetime: 2–3 days via OH-radical oxidation ()

-

Soil half-life: 180–220 days (aerobic conditions)

-

Bioaccumulation factor: Log BAF = 3.8 (moderate accumulation risk)

Ecotoxicological Impacts

-

Aquatic toxicity:

-

Daphnia magna 48h LC: >100 mg/L

-

Aliivibrio fischeri EC: 82 mg/L

-

-

Terrestrial effects:

-

Earthworm avoidance at >500 mg/kg soil

-

No significant phytotoxicity below 1000 mg/kg

-

Analytical Methodologies

Separation Techniques

-

GC conditions:

-

Column: DB-5ms (30m × 0.25mm × 0.25μm)

-

Temperature program: 50°C (2 min) → 10°C/min → 320°C (15 min)

-

Retention index: 3100 ± 15

-

Detection Methods

-

Mass spectrometry: EI mode (70 eV) with characteristic ions at m/z 57, 71, 85 (alkyl fragments)

-

FTIR analysis: Diagnostic bands at 720 cm (methylene rocking)

Synthesis and Modification Strategies

Laboratory Synthesis

-

Grignard coupling: CBr + CMgBr → C chain

-

Branch introduction: Wittig reaction with isopropyltriphenylphosphonium ylide

-

Hydrogenation: Pd/C-catalyzed alkene reduction

Functionalization Approaches

-

Epoxidation: Limited success due to steric protection of internal double bonds

-

Halogenation: Radical bromination yields 3-bromo derivatives (45–50% yield)

Future Research Directions

Emerging research priorities include:

-

Nanothermotics: Developing PCM nanoencapsulates for building insulation

-

Chemical ecology: Deciphering insect chemoreception mechanisms

-

Green synthesis: Enzymatic production using modified fatty acid synthases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume